6,7-Dimethoxyflavone
Overview
Description
6,7-Dimethoxyflavone is a natural product . It is a flavone, a type of polyphenolic compound, which is characterized by the presence of a 15-carbon skeleton consisting of two phenyl rings and a heterocyclic ring .
Synthesis Analysis
A study on the synthesis of flavone analogs, including 6,7-dimethoxyflavone, revealed that these compounds can be synthesized successfully . The process involved the introduction of electron-withdrawing groups on ring B . Partial demethylation using AlCl3 yielded the 6,7-dimethoxyflavone analogs .Molecular Structure Analysis
The molecular formula of 6,7-Dimethoxyflavone is C17H14O4 . The InChIKey, a unique identifier for chemical substances, is XZRIVAKQBKTLEQ-UHFFFAOYSA-N . The Canonical SMILES, a line notation for encoding molecular structures, is COC1=C(C=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC .Chemical Reactions Analysis
The introduction of electron-withdrawing groups on ring B such as Br or NO2 enhanced the activity significantly . The tri-ester and di-ester exhibited low toxicity against normal cell, and exceptional DENV2 inhibition .Physical And Chemical Properties Analysis
The molecular weight of 6,7-Dimethoxyflavone is 282.29 g/mol . It has a XLogP3 value of 3.9, indicating its lipophilicity . It has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . The topological polar surface area is 44.8 Ų .Scientific Research Applications
Anti-Sarcopenic Effect
Sarcopenia, characterized by muscle mass loss and dysfunction with age, poses a significant health challenge. DMF has been investigated for its potential to combat sarcopenia. In an animal study, oral administration of DMF improved grip strength, exercise endurance, muscle mass, and volume in aged mice. Mechanistically, DMF activated the phosphatidylinositol 3-kinase-Akt pathway, leading to protein synthesis via the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway. Additionally, DMF reduced proteolysis-related gene expression and enhanced mitochondrial function .
Anti-Inflammatory Properties
DMF exhibits anti-inflammatory effects by reducing serum and mRNA levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. These properties make DMF a potential natural agent for managing inflammatory conditions .
Metabolic Regulation
DMF has demonstrated anti-diabetic and anti-obesity activities. Although further research is needed, its potential impact on metabolic pathways warrants exploration .
Mitochondrial Function Enhancement
DMF upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A. These factors contribute to improved mitochondrial function, which is crucial for overall health and energy production .
Cancer Research
While research on DMF’s direct anticancer effects is limited, related polymethoxyflavones (PMFs) have shown promise. PMFs, including tangeretin and nobiletin, exhibit anti-inflammatory and anticancer activities. Investigating DMF’s potential in cancer prevention or treatment could be worthwhile .
Neuroprotection and Cognitive Health
Although not extensively studied, flavones like DMF may have neuroprotective effects. Exploring DMF’s impact on brain health, cognitive function, and neurodegenerative diseases could yield valuable insights .
Mechanism of Action
Target of Action
6,7-Dimethoxyflavone (DMF) is a flavone that primarily targets the phosphatidylinositol 3-kinase-Akt pathway . This pathway plays a crucial role in cellular processes such as cell growth and survival .
Mode of Action
DMF interacts with its targets by stimulating the phosphatidylinositol 3-kinase-Akt pathway, which consequently activates the mammalian target of rapamycin-eukaryotic initiation factor 4E-binding protein 1-70-kDa ribosomal protein S6 kinase pathway for protein synthesis . It also reduces the mRNA expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes involved in proteolysis via the phosphorylation of Forkhead box O3 .
Biochemical Pathways
DMF affects several biochemical pathways. It stimulates the phosphatidylinositol 3-kinase-Akt pathway, leading to the activation of the mammalian target of rapamycin pathway for protein synthesis . It also reduces proteolysis by decreasing the expression of E3 ubiquitin ligase- and autophagy-lysosomal-related genes . Furthermore, DMF upregulates peroxisome proliferator-activated receptor-gamma coactivator 1 alpha, nuclear respiratory factor 1, and mitochondrial transcription factor A, which increases the relative mitochondrial DNA content .
Pharmacokinetics
It is known that flavones, the class of compounds to which dmf belongs, are generally lipophilic due to their methoxy groups . This lipophilicity may affect their absorption, distribution, metabolism, and excretion, and thus their bioavailability .
Result of Action
DMF has been shown to have several molecular and cellular effects. It stimulates grip strength and exercise endurance, and increases muscle mass and volume . It also alleviates inflammatory responses by reducing the tumor necrosis factor-alpha and interleukin-6 serum and mRNA levels .
Action Environment
It is known that several external and internal stimuli, such as hormones, exercise, foods, drugs, and others, can influence the activities, functions, and/or physiology of the skeletal muscle , which is a primary target of DMF
Safety and Hazards
Future Directions
Flavone has been proved as a promising scaffold for the development of a novel drug against dengue fever . This study emphasizes the great potential of flavone as a core structure for further development as a novel anti-dengue agent in the future . Another study suggests that 5,7-Dimethoxyflavone may prove beneficial in the treatment of liver cancer .
properties
IUPAC Name |
6,7-dimethoxy-2-phenylchromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-19-16-8-12-13(18)9-14(11-6-4-3-5-7-11)21-15(12)10-17(16)20-2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRIVAKQBKTLEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350265 | |
Record name | 6,7-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxyflavone | |
CAS RN |
26964-27-2 | |
Record name | 6,7-dimethoxyflavone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10350265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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